![molecular formula C7H15NO B3021549 (4-Aminocyclohexyl)methanol CAS No. 89854-94-4](/img/structure/B3021549.png)
(4-Aminocyclohexyl)methanol
Overview
Description
“(4-Aminocyclohexyl)methanol” is a chemical compound with the empirical formula C7H15NO . It has a molecular weight of 129.20 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(4-Aminocyclohexyl)methanol” is represented by the SMILES string NC1CCC(CO)CC1 . The InChI representation is 1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 .Physical And Chemical Properties Analysis
“(4-Aminocyclohexyl)methanol” has a molecular weight of 129.20 . The compound is represented by the SMILES string NC1CCC(CO)CC1 and the InChI string 1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 .Scientific Research Applications
Methanol as a Hydrogen Donor in Catalysis
Methanol, including derivatives like (4-Aminocyclohexyl)methanol, can act as a hydrogen donor in catalytic reactions. Research by Smith and Maitlis (1985) highlights its role in the reduction of ketones to alcohols using various metal complexes. This process is crucial for producing key intermediates in chemical synthesis (Smith & Maitlis, 1985).
N-Methylation of Amines
A key application of methanol is in the N-methylation of amines. Sarki et al. (2021) developed a method using methanol for the selective N-methylation of amines. This process is valuable for synthesizing pharmaceutical agents and highlights methanol's role as a versatile reagent in organic synthesis (Sarki et al., 2021).
Methanol in Lipid Dynamics
Nguyen et al. (2019) explored the impact of methanol on lipid dynamics, particularly in biological membranes. Their findings are significant for understanding how methanol, including its derivatives, influences membrane properties, which is essential in biochemistry and pharmaceutical sciences (Nguyen et al., 2019).
Analysis in Fermentation Products
In the context of analyzing fermentation products, Santos et al. (2017) used methanol to study compounds formed during fermentation. Their work emphasizes the importance of methanol in analytical chemistry, particularly in identifying and quantifying compounds in complex mixtures (Santos et al., 2017).
Photocatalytic Applications
Pecho et al. (2021) demonstrated the use of methanol derivatives in photocatalytic reactions, specifically in enantioselective photocycloaddition. This study is relevant for developing new methods in organic synthesis and for applications in photoreactive materials (Pecho et al., 2021).
Solvent Dependence Studies
Perrin et al. (1998) investigated methanol's role in influencing the conformation of organic compounds. Their work contributes to a deeper understanding of solvent effects in chemical reactions, which is fundamental in organic synthesis (Perrin et al., 1998).
Methanol in Fluorescence Derivatization
Nohta et al. (1994) utilized methanol in fluorescence derivatization of aromatic aldehydes. This application is significant in chromatography and analytical techniques, aiding in the detection and analysis of complex organic compounds (Nohta et al., 1994).
properties
IUPAC Name |
(4-aminocyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUJZOFJZVGTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347686 | |
Record name | trans-4-Aminocyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminocyclohexyl)methanol | |
CAS RN |
1467-84-1, 89854-94-4, 30134-98-6 | |
Record name | trans-4-Aminocyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Aminocyclohex-1-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [(1r,4r)-4-aminocyclohexyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [(1s,4s)-4-aminocyclohexyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.